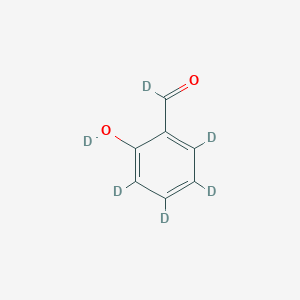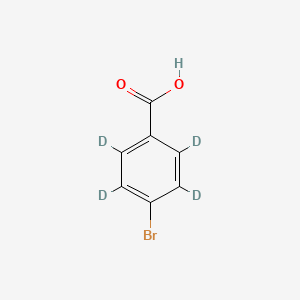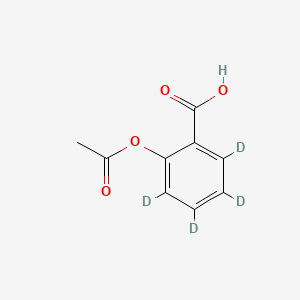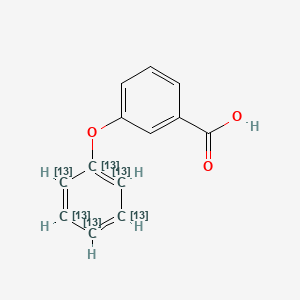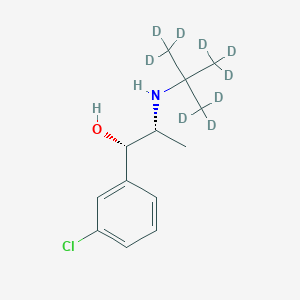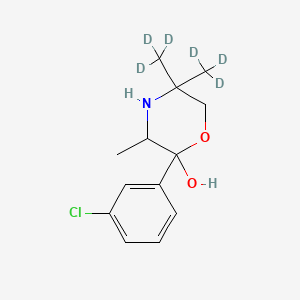
Lansoprazole-d4 Sulfone N-Oxide
Overview
Description
Lansoprazole-d4 Sulfone N-Oxide is a deuterated form of Lansoprazole Sulfone N-Oxide, a compound used primarily as a reference standard in pharmaceutical research. It is chemically known as 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole. This compound is significant in the study of proton pump inhibitors, which are used to reduce gastric acid secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lansoprazole-d4 Sulfone N-Oxide typically involves the oxidation of Lansoprazole-d4. The general preparation of Lansoprazole involves the condensation of 2-mercapto benzimidazole with Lanso-chloro (2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride) in the presence of sodium hydroxide to form Lanso-sulphide. This intermediate is then oxidized using hydrogen peroxide to yield Lansoprazole .
For the deuterated form, similar synthetic routes are followed, with the incorporation of deuterium at specific positions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures such as High-Performance Liquid Chromatography (HPLC) and Infrared Spectroscopy (IR) to monitor the purity and structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Lansoprazole-d4 Sulfone N-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to its precursor forms under specific conditions.
Substitution: Possible at the benzimidazole ring or the pyridine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, methanol, dimethyl sulfoxide (DMSO).
Major Products
The major product formed from the oxidation of Lansoprazole-d4 is this compound. Other minor products may include various oxidation states of the intermediate compounds .
Scientific Research Applications
Lansoprazole-d4 Sulfone N-Oxide is extensively used in scientific research for:
Pharmaceutical Research: As a reference standard for the development and validation of analytical methods.
Biological Studies: To study the metabolism and pharmacokinetics of proton pump inhibitors.
Chemical Research: In the synthesis and characterization of related compounds.
Industrial Applications: Quality control and assurance in the production of Lansoprazole and its derivatives
Mechanism of Action
Lansoprazole-d4 Sulfone N-Oxide, like its non-deuterated counterpart, functions by inhibiting the H+/K+ ATPase enzyme system in gastric parietal cells. This inhibition blocks the final step in gastric acid production, thereby reducing acid secretion. The compound is a prodrug that requires protonation in an acidic environment to become activated .
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: The parent compound, used widely as a proton pump inhibitor.
Lansoprazole Sulfone: An intermediate in the synthesis of Lansoprazole Sulfone N-Oxide.
Dexlansoprazole: An enantiomer of Lansoprazole with similar pharmacological effects.
Uniqueness
Lansoprazole-d4 Sulfone N-Oxide is unique due to the incorporation of deuterium, which makes it particularly useful in studies involving isotope labeling. This allows for more precise tracking and analysis in metabolic and pharmacokinetic studies .
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCPAMTYJRPELQ-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=[N+](C=CC(=C3C)OCC(F)(F)F)[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



